1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole
Description
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is a synthetic indazole derivative characterized by a benzyl group at position 1 and a 5-methoxycarbonyl-substituted furyl moiety at position 3 of the indazole core. This compound is of interest in medicinal chemistry due to its structural similarity to hypoxia-inducible factor 1 alpha (HIF-1α) inhibitors, such as YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole) .
Properties
IUPAC Name |
methyl 5-(1-benzylindazol-3-yl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-24-20(23)18-12-11-17(25-18)19-15-9-5-6-10-16(15)22(21-19)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJADKHFBAHDMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Benzylation
The benzylation of indazole derivatives is a critical step in synthesizing 1-benzyl-substituted analogs. A widely adopted method involves the reaction of methyl 1H-indazole-3-carboxylate with benzyl halides under basic conditions. For example, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was synthesized via nucleophilic substitution using 1-(bromomethyl)-4-fluorobenzene in the presence of a base such as potassium carbonate.
Adapting this protocol, 1-benzyl-3-(5-methoxycarbonyl-2-furyl)indazole can be prepared by reacting methyl 1H-indazole-3-carboxylate with benzyl bromide in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the benzylated intermediate.
Key Parameters:
Cross-Coupling for Direct Functionalization
Palladium-catalyzed cross-coupling reactions offer a robust route for attaching the furyl group. A Heck reaction protocol from was adapted using 1-benzyl-3-bromoindazole and methyl 5-(tributylstannyl)furan-2-carboxylate.
Optimized Conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Ligand: Tetrabutylammonium chloride (TBAC, 10 mol%)
- Base: Cs₂CO₃ (2.0 equiv)
- Solvent: DMF at 110°C for 24 hours
- Yield: 45–50%
Multi-Step Synthesis via Intermediate Hydrazones
A patent-derived approach involves forming a hydrazone intermediate. Methyl 1H-indazole-5-carboxylate is treated with benzyl hydrazine to yield 1-benzylindazole-5-carbohydrazide, which subsequently reacts with 5-formyl-2-furoic acid methyl ester.
Reaction Scheme:
- Hydrazide Formation:
- Hydrazone Condensation:
Crystallization and Purification
Final purification is critical for obtaining high-purity product. Slow evaporation of ethyl acetate solutions at room temperature produces crystals suitable for X-ray diffraction.
Crystallization Data:
- Solvent: Ethyl acetate
- Crystal System: Monoclinic
- Space Group: P2₁/c (observed in analogous structures)
Analytical and Spectroscopic Validation
Mass Spectrometry:
Chromatographic Purity:
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Complexity |
|---|---|---|---|
| Nucleophilic Substitution | 60–75 | 12 | Low |
| Condensation | 70–80 | 6 | Moderate |
| Cross-Coupling | 45–50 | 24 | High |
| Hydrazone Route | 70–85 | 7 | Moderate |
Challenges and Optimization
- Steric Hindrance: Bulky benzyl groups reduce reaction rates in cross-coupling; using bulkier ligands (e.g., XPhos) improves efficiency.
- Byproducts: Over-alkylation is mitigated by slow addition of benzyl bromide.
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility but require rigorous drying.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow systems are preferred to batch reactors. A patent describes a telescoped process combining benzylation and condensation in a single flow setup, reducing purification steps and improving yield (78% overall).
Chemical Reactions Analysis
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole has been studied for its potential anticancer properties. Research indicates that derivatives of indazole can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, a study demonstrated that similar indazole compounds effectively induced apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar mechanisms of action .
Neuroprotective Effects
Another significant application is in the field of neuroprotection. Compounds with indazole structures have shown promise in protecting neuronal cells from oxidative stress and neuroinflammation. A recent study highlighted that derivatives could mitigate neurodegenerative processes, which are critical for conditions like Alzheimer's disease .
Biological Research
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, which is crucial in drug development. For example, it may act as an inhibitor of certain kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis, making it a candidate for further pharmacological studies .
Antimicrobial Properties
Research has also pointed to the antimicrobial potential of this compound. Studies have shown that compounds with similar chemical frameworks exhibit antibacterial and antifungal activities, which can be harnessed for developing new antimicrobial agents .
Material Science
Synthesis of Functional Materials
In material science, the unique properties of this compound allow it to be used as a precursor for synthesizing functional materials. Its ability to form stable complexes with metals can be exploited in creating catalysts or sensors with enhanced performance characteristics .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammatory and microbial processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Comparisons
The primary structural analogs of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole are indazole derivatives with variations in the substituents on the furyl or benzyl groups. Below is a detailed comparison with YC-1, its closest analog:
Mechanistic Implications
Substituent Effects on Target Binding: The methoxycarbonyl group in this compound introduces a steric and electronic profile distinct from YC-1’s hydroxymethyl group. The ester moiety may act as a prodrug, hydrolyzing to a carboxylic acid in vivo, which could modify binding affinity or pharmacokinetics .
Impact on Pharmacokinetics :
- The increased molecular weight and lipophilicity of this compound may improve membrane permeability compared to YC-1 but reduce aqueous solubility, complicating formulation.
Biological Efficacy: YC-1 demonstrates potent anti-tumor effects in xenograft models by downregulating HIF-1α and its target genes (e.g., VEGF, aldolase), leading to reduced tumor vascularity and growth . The methoxycarbonyl analog’s efficacy remains speculative but warrants testing in similar models.
Biological Activity
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. The synthesis, mechanism of action, and comparative analysis with related compounds are also discussed.
Chemical Structure and Synthesis
The compound features an indazole core substituted with a benzyl group and a methoxycarbonyl group attached to a furan ring. The following table summarizes key aspects of its chemical structure:
| Component | Description |
|---|---|
| Indazole Core | A bicyclic structure known for various biological activities |
| Benzyl Group | Enhances lipophilicity and biological activity |
| Methoxycarbonyl Group | Imparts additional reactivity and potential for modification |
Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications, to achieve the desired molecular structure.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing:
- Cytotoxicity : The compound demonstrated IC50 values ranging from 0.06 to 0.17 µM against multiple cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics .
- Mechanism of Action : It was found to induce apoptosis through caspase activation and inhibit tubulin polymerization, which is critical for cancer cell division .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies showed:
- Inhibition of Cytokine Production : It effectively reduced levels of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound:
- Protection Against Oxidative Stress : The compound was shown to mitigate oxidative stress-induced neuronal cell death in culture models, possibly through the modulation of antioxidant pathways .
Comparative Analysis with Related Compounds
This compound can be compared with structurally similar compounds such as YC-1 derivatives:
Case Studies
Several case studies have been published regarding the efficacy of this compound in preclinical models:
- Cancer Treatment : A study demonstrated that treatment with this compound led to significant tumor regression in xenograft models of human cancer, supporting its potential as a therapeutic agent .
- Neuroprotection : In models of neurodegenerative disease, administration of the compound resulted in improved cognitive function and reduced neuronal loss, highlighting its dual role as an anticancer and neuroprotective agent .
Q & A
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, 1,2-dichlorobenzene, 80°C | 65–70 | |
| Indazole Formation | Hydrazine hydrate, DMF, 100°C, 12 h | 50–60 | |
| Esterification | Methyl chloroformate, K₂CO₃, THF, 0°C | 75–85 |
Q. Table 2. Spectral Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 5.12 (s, 2H, benzyl CH₂), δ 7.85 (s, 1H, furyl H) | |
| MS (ESI⁺) | m/z 363.1 [M+H]⁺ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
